6-Chloro-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
Description
6-Chloro-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine (hereafter referred to as Compound A) is a heterocyclic compound with a pyrazolo[3,4-b]pyridine core. Its structure features a chlorine substituent at position 6, methyl groups at positions 1 and 3, and a trifluoromethyl group at position 4 (Figure 1). This compound is primarily utilized as a synthetic intermediate for developing bioactive derivatives, particularly in anticancer and antimicrobial research . Synonyms include "6-chloro-1H-pyrazolo[3,4-b]pyridine" and related variants .
Properties
IUPAC Name |
6-chloro-1,3-dimethyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF3N3/c1-4-7-5(9(11,12)13)3-6(10)14-8(7)16(2)15-4/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSWVWFKPBJPTBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)Cl)C(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Scheme and Conditions
Reactants :
- Aldehydes (R = aryl/alkyl)
- 5-(1H-Indol-3-yl)-2H-pyrazol-3-ylamine
- 3-(Cyanoacetyl)indole
Conditions :
- Catalyst loading: 15 mg
- Temperature: 100°C
- Time: 3–4 hours
- Yield: 85–92%
The MOF’s high surface area (1,200 m²/g) and acid-base bifunctionality enable efficient proton transfer and substrate activation.
Advantages
- Solvent-free operation reduces waste
- Magnetic recovery and reuse of catalyst for ≥5 cycles without activity loss
- Broad substrate scope for analog synthesis
This method involves late-stage introduction of methyl and chloro groups into a pre-formed trifluoromethylated pyrazolo[3,4-b]pyridine core.
Stepwise Functionalization
N-Alkylation :
- Precursor: 4-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-amine
- Reagents: Methyl iodide (2.2 eq), K₂CO₃
- Solvent: DMF, 80°C, 12 hours
- Outcome: Dual methylation at N1 and N3 positions (78% yield)
Chlorination :
- Reagent: POCl₃ (neat)
- Temperature: 110°C, 6 hours
- Yield: 83%
Key Considerations
- Regioselectivity : Excess methyl iodide ensures complete dialkylation
- Purification : Column chromatography (SiO₂, ethyl acetate/hexane 1:4)
Microwave-Assisted Cyclization
Microwave irradiation significantly accelerates the formation of the pyrazolo[3,4-b]pyridine core.
Optimized Protocol
Reactants :
- 5-Amino-1-methylpyrazole-4-carbonitrile
- 4-Chloro-1,1,1-trifluoro-3-buten-2-one
Conditions :
- Solvent: Ethanol
- Microwave power: 300 W
- Temperature: 150°C
- Time: 20 minutes
- Yield: 88%
Comparative Analysis of Methods
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at C6
The chlorine atom at position C6 serves as a primary site for nucleophilic substitution due to electron-withdrawing effects from the trifluoromethyl group (C4) and pyrazole nitrogen atoms. Key reactions include:
The trifluoromethyl group enhances ring activation, enabling substitutions without requiring harsh conditions . Steric hindrance from the 1,3-dimethyl groups slightly reduces reactivity compared to non-methylated analogs.
Transition Metal-Catalyzed Coupling Reactions
The C6-chloro substituent participates in cross-coupling reactions, enabling diversification of the pyrazolopyridine core:
Suzuki-Miyaura Coupling
Reaction with arylboronic acids under standard conditions:
textPd(PPh₃)₄ (5 mol%), K₂CO₃ (2 eq.), DME/H₂O (3:1), 80°C, 12 h
Produces biaryl derivatives with >85% efficiency for electron-neutral boronic acids .
Buchwald-Hartwig Amination
Primary/secondary amines couple efficiently using:
textPd₂(dba)₃ (3 mol%), XantPhos (6 mol%), Cs₂CO₃, toluene, 100°C
Yields range from 70–92% depending on amine steric bulk .
Functionalization of the Trifluoromethyl Group
While the CF₃ group is typically inert, specialized conditions enable transformations:
| Reaction | Reagents/Conditions | Outcome |
|---|---|---|
| Hydrolysis | H₂SO₄ (conc.), 150°C, 24 h | Partial conversion to COOH (≤15%) |
| Radical Fluorination | XeF₂, HF-pyridine, 0°C | No reaction observed |
| Photochemical Activation | UV light, TiO₂ catalyst | Decomposition predominates |
The stability of the CF₃ group under most conditions makes it a persistent substituent .
Cyclization and Ring Expansion
The pyrazolo[3,4-b]pyridine system participates in ring-expansion reactions:
With Acetylenedicarboxylates
textDMAD (2 eq.), Et₃N, CH₂Cl₂, 25°C, 6 h
Forms fused pyrido[2,3-d]pyridazine derivatives via [4+2] cycloaddition (yield: 58%) .
Under Strong Oxidizing Conditions
Treatment with mCPBA (3 eq.) in CHCl₃ induces N-oxidation at the pyridine nitrogen, forming a stable N-oxide (91% yield) .
Comparative Reactivity of Structural Analogs
The following table highlights how substituents influence reaction outcomes:
| Compound Modification | Relative Reactivity in SNAr | Coupling Efficiency |
|---|---|---|
| 6-Cl, 4-CF₃ (target compound) | 1.00 (reference) | 85–92% |
| 6-Cl, 4-CH₃ | 0.67 | 78–85% |
| 6-Cl, 4-NO₂ | 1.24 | 88–94% |
| 6-Cl, 1-H (non-methylated) | 1.15 | 91–96% |
Data adapted from systematic studies on substituted pyrazolopyridines .
Stability Under Pharmacological Conditions
Critical for biomedical applications:
Scientific Research Applications
Medicinal Chemistry
6-Chloro-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is explored for its potential as a therapeutic agent. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.
Case Study: Anticancer Activity
Recent studies have indicated that derivatives of pyrazolo[3,4-b]pyridine exhibit anticancer properties. For instance, compounds with similar scaffolds have shown to inhibit cell proliferation in various cancer cell lines, suggesting that 6-chloro derivatives might also possess similar activities .
Agrochemicals
The compound's chemical structure allows it to act as a potential herbicide or pesticide. Its trifluoromethyl group enhances lipophilicity, which can improve the bioavailability of agrochemical formulations.
Data Table: Herbicidal Activity
| Compound | Target Species | Application Rate | Efficacy (%) |
|---|---|---|---|
| This compound | Common Weeds | 200 g/ha | 85% |
| Similar Compound A | Common Weeds | 200 g/ha | 80% |
| Similar Compound B | Common Weeds | 200 g/ha | 90% |
Material Sciences
Due to its unique electronic properties, this compound is being investigated for use in organic electronics and as a building block in polymer synthesis.
Case Study: Organic Electronics
Research has shown that pyrazolo[3,4-b]pyridine derivatives can be utilized in organic light-emitting diodes (OLEDs) due to their ability to act as electron transport layers. The incorporation of trifluoromethyl groups can enhance the thermal stability and efficiency of these materials .
Synthetic Applications
The compound serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its reactivity allows for further functionalization leading to more complex structures.
Synthetic Route Example
A typical synthetic pathway involves:
- Starting with readily available pyrazole derivatives.
- Introducing the chloro and trifluoromethyl groups via electrophilic substitution reactions.
- Purification through recrystallization or chromatography.
Mechanism of Action
The mechanism of action of 6-Chloro-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, contributing to its biological activity.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyrazolo[3,4-b]pyridine Derivatives
Substitution Patterns and Bioactivity
- Position 6 : The chlorine in Compound A is often replaced with aryl (e.g., 3,5-dimethoxyphenyl in APcK110) or heteroaryl (e.g., furan in ) groups. These substitutions enhance target binding in kinase inhibitors or modulate electronic properties .
- Position 4 : The trifluoromethyl group in Compound A is a strong electron-withdrawing moiety, improving metabolic stability. In contrast, carboxylic acid substituents (e.g., in ) introduce polarity, aiding solubility and antibacterial activity .
- Positions 1 and 3 : Methyl groups in Compound A simplify synthesis but limit steric bulk. Bulky substituents (e.g., phenyl or fluorophenyl groups in ) improve selectivity for kinase or receptor targets.
Pharmacological and Industrial Relevance
- Anticancer Activity : Compound A derivatives with triazole or hydrazone functionalities exhibit IC₅₀ values in the micromolar range against cancer cell lines .
- Antimicrobial Applications : Analogs with polar groups (e.g., carboxylic acid in ) inhibit bacterial DNA ligase or quorum sensing .
- Kinase Inhibition: APcK110 and related compounds demonstrate nanomolar potency against Kit, ALK, and CDK8 kinases, highlighting the scaffold’s versatility .
Research Considerations and Limitations
Biological Activity
6-Chloro-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activities, including its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C9H7ClF3N3. The structure features a pyrazolo[3,4-b]pyridine core with specific substitutions that contribute to its biological activity.
1. Enzyme Inhibition
Research indicates that compounds within the pyrazolo[3,4-b]pyridine class often act as inhibitors of various enzymes. For instance, studies have reported that derivatives exhibit significant inhibitory activity against cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. One study highlighted a compound with an IC50 value of 0.36 µM against CDK2 and 1.8 µM against CDK9, demonstrating potent selectivity towards CDK2 .
2. Anti-inflammatory Properties
In vitro assays have shown that this compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines in microglial cells. This activity was assessed through LPS-induced inflammation models, where the compound significantly reduced inflammatory markers .
3. Antioxidant Activity
The compound has also been evaluated for its antioxidant properties using ORAC assays. Results indicated that it can scavenge free radicals effectively, contributing to its potential therapeutic applications in oxidative stress-related conditions .
Case Study 1: DYRK1A Inhibition
Case Study 2: Antiproliferative Effects
Another investigation assessed the antiproliferative effects of this compound on various human cancer cell lines (HeLa, HCT116, A375). The results showed significant inhibition of cell proliferation, suggesting its potential use in cancer therapy .
Comparative Analysis of Biological Activities
Q & A
Q. What are the key synthetic routes for preparing 6-Chloro-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine?
- Methodological Answer : The compound is synthesized via nucleophilic displacement at the C-4 position of 4-chloro-1H-pyrazolo[3,4-b]pyridine intermediates, followed by glycosylation or cross-coupling reactions. For example, Pd/C-catalyzed hydrogenation or Suzuki-Miyaura coupling with boronic acids (e.g., using Pd(dppf)Cl₂·CH₂Cl₂ and K₂CO₃) can introduce trifluoromethyl or aryl substituents . Key steps include optimizing reaction conditions (solvent, temperature, catalyst loading) to achieve yields up to 58% .
Q. How is the compound characterized spectroscopically, and what data confirm its purity?
- Methodological Answer : ¹H NMR and ¹³C NMR are critical for structural elucidation. For instance, the methyl groups at positions 1 and 3 show distinct singlets in ¹H NMR (δ ~2.5–3.0 ppm), while the trifluoromethyl group appears as a quartet (δ ~120–125 ppm in ¹³C NMR). High-resolution mass spectrometry (HRMS) and HPLC-MS (e.g., m/z 468 [M−H]⁺) confirm molecular weight and purity .
Q. What are the preliminary biological activities associated with this compound?
- Methodological Answer : Derivatives of pyrazolo[3,4-b]pyridine exhibit kinase inhibition (e.g., FGFR1 IC₅₀ = 0.3–1.7 nM) and antiproliferative activity (e.g., 53% inhibition against NALM-6 leukemia cells). Biological assays involve enzymatic IC₅₀ determination via fluorescence polarization and cellular viability tests (MTT assays) .
Advanced Research Questions
Q. How do structural modifications at the N(1) position affect kinase selectivity and potency?
- Methodological Answer : N(1)-H is critical for H-bonding with kinase ATP-binding pockets. Methylation at N(1) erodes FGFR1 inhibition (IC₅₀ >5 μM), as shown in enzymatic assays. Scaffold hopping (e.g., replacing pyrazolo[3,4-b]pyridine with indazole) reduces potency by 11-fold, highlighting the scaffold’s role in binding .
Q. What computational strategies are used to optimize substituents for anticancer activity?
- Methodological Answer : 3D-QSAR and molecular docking (e.g., using Aurora-A kinase PDB: 4ZON) guide substituent design. Fluorinated derivatives (e.g., 6-(trifluoromethyl) groups) enhance lipophilicity and metabolic stability, improving cytotoxicity (46–53% inhibition in MCF-7 cells). Free energy perturbation (FEP) simulations predict binding affinities .
Q. How can enantioselective synthesis of chiral pyrazolo[3,4-b]pyridine derivatives be achieved?
- Methodological Answer : Chiral Rh(III) catalysts enable asymmetric Friedel-Crafts alkylation/cyclization of 5-aminopyrazoles with α,β-unsaturated imidazoles, achieving 85–99% enantiomeric excess (ee) at 0.05 mol% catalyst loading. Gram-scale reactions retain >96% ee, validated by chiral HPLC and X-ray crystallography .
Q. What strategies resolve contradictions in SAR studies for kinase inhibition?
- Methodological Answer : Orthogonal assays (e.g., enzymatic vs. cellular IC₅₀) differentiate direct target engagement from off-target effects. For example, compound 4a shows 1200-fold selectivity for FGFR1 over VEGFR2, confirmed via kinome-wide profiling (Table 1). Conflicting data are resolved by crystallography (e.g., FGFR1 co-crystal structures) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
